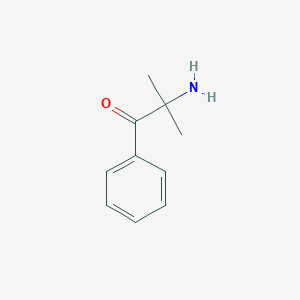

2-Amino-2-methyl-1-phenylpropan-1-one

Description

Overview of Alpha-Aminoketones in Organic Chemistry Research

Alpha-aminoketones, also known as α-aminoketones, represent a significant class of organic compounds characterized by a ketone functional group with an amino group attached to the adjacent carbon atom (the α-carbon). This structural motif is a cornerstone in synthetic and medicinal chemistry due to its prevalence in a wide array of natural products and pharmacologically active molecules. colab.wsrsc.orgnih.gov These compounds serve as versatile synthetic intermediates and high-value synthons for the construction of more complex molecular architectures, including 2-amino alcohols and various nitrogen-containing heterocycles. colab.wsresearchgate.net

The reactivity of α-aminoketones is dictated by the interplay between the electrophilic carbonyl carbon and the nucleophilic amino group. This dual functionality can present challenges in achieving chemoselectivity during synthetic transformations. acs.orgresearchgate.net Consequently, a substantial body of research has been dedicated to developing methods that allow for the selective manipulation of one functional group in the presence of the other, often obviating the need for protecting group strategies. acs.org

The academic significance of α-aminoketones is underscored by the continuous development of novel synthetic methodologies for their preparation. rsc.org Classical synthesis strategies include the nucleophilic substitution of α-halo ketones with amines and the electrophilic amination of enolates. rsc.org Modern approaches have expanded to include a variety of reactions such as oxidations, reductions, additions, C-H amination, and multicomponent cascade reactions, often employing advanced catalytic systems to enhance efficiency and stereoselectivity. colab.wsorganic-chemistry.org

| Synthetic Strategy | Description | Key Features |

| Nucleophilic Substitution | Reaction of an α-halogenated ketone with an amine or azide. rsc.org | A foundational and widely used method. |

| Electrophilic Amination | Reaction of an enolate with an electrophilic nitrogen source (e.g., haloamines, hydroxylamines). rsc.org | Allows for the direct introduction of a nitrogen atom alpha to the carbonyl. |

| Oxidation of Alkenes | Direct oxidation and amination of an alkene precursor. | Can provide access from readily available starting materials. |

| Heyns Rearrangement | Rearrangement of an α-hydroxy imine to an α-amino ketone. rsc.org | Involves an intramolecular redox reaction. |

| Catalytic Couplings | Modern methods using transition metal or photoredox catalysis to couple various precursors. organic-chemistry.org | Offers high efficiency, functional group tolerance, and potential for asymmetry. nih.gov |

Academic Context of 2-Amino-2-methyl-1-phenylpropan-1-one within Aminoketone Chemistry

The compound this compound is a specific example of an α-aminoketone. Its structure features a phenyl ketone (propiophenone) backbone with an amino group and two methyl groups on the α-carbon. This gem-dimethyl substitution at the α-position distinguishes it from simpler, more commonly cited phenylpropanone derivatives like cathinone (B1664624) (2-amino-1-phenylpropan-1-one). researchgate.net

From a synthetic standpoint, the preparation of this compound falls under the general strategies for α-amino ketone synthesis, particularly those accommodating quaternary α-carbon centers. Direct synthesis could be challenging, but a plausible and common route would involve the oxidation of the corresponding α-amino alcohol, 2-amino-2-methyl-1-phenylpropan-1-ol (B1620025). This precursor alcohol contains the necessary carbon skeleton and stereochemistry, and its oxidation represents a standard final step in accessing the target ketone.

The academic interest in a molecule like this compound lies in its utility as a building block and as a structural analog for studying structure-activity relationships within the broader class of aminoketones. The presence of the gem-dimethyl group can confer specific conformational constraints and steric properties that influence its reactivity and interaction with biological systems compared to its non-methylated or mono-methylated counterparts.

A potential synthetic approach starting from more basic materials could involve a multi-step sequence. For example, a one-pot strategy has been developed for synthesizing α-amino ketones from benzylic secondary alcohols and amines via oxidation, α-bromination, and subsequent nucleophilic substitution. organic-chemistry.org Adapting such a method would provide a direct route to the aminoketone core structure.

Historical Development of Research on Related Phenylpropanone Derivatives

Research into phenylpropanone derivatives has a rich history, deeply intertwined with natural product chemistry and the development of synthetic organic chemistry. The phenylpropanoid pathway in plants produces a vast array of compounds derived from the amino acid phenylalanine, featuring a phenyl ring attached to a three-carbon backbone. researchgate.nettaylorandfrancis.com Many of these natural products, including flavonoids and coumarins, have served as starting points and inspiration for chemical research. taylorandfrancis.com

A significant subset of this class is the phenylpropan-1-one derivatives, which include compounds like propiophenone. The introduction of an amino group at the C2 position gives rise to the cathinone family of compounds, which have been a major focus of academic and industrial research. ebi.ac.uk

The historical development of synthetic routes to these compounds reflects the broader evolution of organic synthesis. Early research often relied on multi-step, classical transformations. For instance, the synthesis of amino alcohols like 2-amino-1-phenylpropan-1-ol, which are direct precursors to aminoketones, has been explored through methods like the reductive amination of α-hydroxy ketones such as phenylacetylcarbinol. google.comresearchgate.net

Over time, the focus has shifted towards developing more efficient and stereoselective methods. The demand for enantiomerically pure compounds has driven the development of asymmetric syntheses, utilizing chiral catalysts and auxiliaries. nih.govresearchgate.net Modern synthetic strategies often employ atom-economical and step-economical reactions, such as catalytic C-H functionalization and multicomponent reactions, to construct the phenylpropanone core with high precision. colab.wsnih.gov This progression from classical methods to advanced catalytic strategies highlights the enduring importance of phenylpropanone derivatives as targets for synthetic innovation.

| Era | Key Synthetic Developments | Example Reaction |

| Early 20th Century | Focus on isolation from natural sources and classical multi-step syntheses. | Resolution of racemic mixtures to obtain pure stereoisomers. |

| Mid-20th Century | Development of foundational reactions for amine and ketone synthesis. | Reductive amination of keto-alcohols. google.comresearchgate.net |

| Late 20th Century | Rise of asymmetric synthesis and chiral catalysis. | Enantioselective reduction of ketones, use of chiral auxiliaries. |

| 21st Century | Emphasis on catalytic, atom-economical, and step-economical methods. | Transition-metal catalyzed cross-couplings and C-H activation/amination. nih.govorganic-chemistry.org |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-methyl-1-phenylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-10(2,11)9(12)8-6-4-3-5-7-8/h3-7H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYOVIPBNXUODX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 2 Amino 2 Methyl 1 Phenylpropan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. Through the analysis of various NMR parameters, detailed information about the carbon skeleton, proton environments, stereochemistry, and conformational dynamics can be ascertained.

High-resolution ¹H and ¹³C NMR spectroscopy provides the fundamental data required for the complete structural assignment of 2-Amino-2-methyl-1-phenylpropan-1-one. By analyzing chemical shifts (δ), signal multiplicities (splitting patterns), and integration values, each proton and carbon atom in the molecule can be uniquely identified.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons of the phenyl group, the methine proton adjacent to the chiral center, the amine protons, and the diastereotopic methyl protons. The aromatic protons typically appear in the downfield region (δ 7.5-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring current. The proton at the chiral C2 position would likely appear as a quartet, coupled to the adjacent methyl group protons. The two methyl groups at the C2 position are diastereotopic and would therefore be expected to show distinct chemical shifts.

In the ¹³C NMR spectrum, the carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield (around δ 200 ppm). The carbons of the phenyl ring would produce a set of signals between δ 128-135 ppm, while the chiral C2 carbon and the methyl carbons would appear in the aliphatic region of the spectrum.

While specific experimental data for this compound is not widely published, a predicted spectral assignment based on established principles and data from analogous cathinone (B1664624) structures can be compiled. uobasrah.edu.iqchemguide.co.uk

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Phenyl H (ortho) | 7.9 - 8.1 | Doublet (d) | ~7-8 | 2H |

| Phenyl H (meta) | 7.5 - 7.7 | Triplet (t) | ~7-8 | 2H |

| Phenyl H (para) | 7.6 - 7.8 | Triplet (t) | ~7-8 | 1H |

| C3-H₃ | 1.4 - 1.6 | Singlet (s) | N/A | 3H |

| C2-CH₃ | 1.3 - 1.5 | Singlet (s) | N/A | 3H |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C1) | 198 - 202 |

| Phenyl C (quaternary) | 135 - 138 |

| Phenyl C (para) | 133 - 135 |

| Phenyl C (ortho/meta) | 128 - 130 |

| C2 (quaternary) | 55 - 60 |

| C3 | 24 - 28 |

Note: These tables represent predicted data based on chemical shift principles and analysis of similar structures. Actual experimental values may vary.

Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. While standard ¹H and ¹³C NMR cannot distinguish between enantiomers, advanced NMR techniques, particularly the Nuclear Overhauser Effect (NOE), are critical for determining the relative stereochemistry in diastereomers or in chiral molecules that have been derivatized. rsc.orgresearchgate.net

The NOE is a phenomenon where the polarization of one nuclear spin is transferred to another nearby spin through space. scispace.com This effect is highly dependent on the internuclear distance (proportional to 1/r⁶), making it an excellent tool for probing spatial proximity. rsc.org In a two-dimensional NOE spectroscopy (NOESY) experiment, cross-peaks are observed between protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through chemical bonds. oregonstate.edu

For a molecule like this compound, if it were part of a larger structure with other stereocenters, a NOESY experiment could map the spatial relationships between the protons on and near the C2 chiral center and other parts of the molecule, thereby establishing the relative configuration. For instance, a NOE correlation between the C3 methyl protons and a proton on a neighboring stereocenter would confirm their syn or cis relationship.

The molecule of this compound has several single bonds around which rotation can occur, leading to various possible conformations. The preferred solution-state conformation can be investigated by analyzing the vicinal proton-proton coupling constants (³JHH). The magnitude of these J-couplings is related to the dihedral angle between the coupled protons, a relationship described by the Karplus equation.

While this compound itself has limited vicinal couplings that are conformationally informative due to the quaternary C2 center, the principles remain crucial for analogous compounds. For example, in a related aminoketone with a proton at C2, the coupling constant between the C2-H and a proton on an adjacent carbon would provide direct insight into the preferred rotameric state around the C-C bond. By comparing experimentally measured J-coupling constants with those predicted for different staggered conformations, researchers can determine the most stable conformation in solution. researchgate.netunodc.org This analysis is fundamental for understanding how the molecule's three-dimensional shape influences its properties.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

In mass spectrometry, particularly under Electron Ionization (EI), the molecular ion of an aminoketone like this compound undergoes characteristic fragmentation. The fragmentation pathways are predictable and provide significant structural information. libretexts.orgpdx.edu

For synthetic cathinones and related aminoketones, the most prominent fragmentation mechanism is α-cleavage (alpha-cleavage). This involves the cleavage of a bond adjacent to a functional group, such as the carbonyl group or the amino group, which can stabilize the resulting positive charge.

Two primary α-cleavage pathways are expected for this compound:

Cleavage adjacent to the carbonyl group: This involves the breaking of the C1-C2 bond, leading to the formation of a stable benzoyl cation [C₆H₅CO]⁺ with an m/z of 105. The other fragment would be a neutral radical.

Cleavage adjacent to the amino group: This involves the cleavage of the C2-C(O)Ph bond. This pathway is particularly favorable as it results in the formation of a highly stable iminium cation. This is typically the most abundant ion (the base peak) in the mass spectra of cathinone derivatives. For this compound, this cleavage would produce an iminium ion [CH₃C(NH₂)=CH₂]⁺ or its resonance-stabilized equivalent, with a characteristic m/z value.

Further fragmentation of the benzoyl cation (m/z 105) can occur through the loss of a neutral carbon monoxide (CO) molecule, resulting in the formation of the phenyl cation [C₆H₅]⁺ at m/z 77.

Common Fragmentation Pathways in EI-MS

| Precursor Ion (m/z) | Fragmentation Mechanism | Product Ion (m/z) | Neutral Loss |

|---|---|---|---|

| 177 (M⁺) | α-cleavage (amino side) | 72 | C₇H₅O• |

| 177 (M⁺) | α-cleavage (carbonyl side) | 105 | C₄H₁₀N• |

Tandem mass spectrometry (MS/MS) provides an additional layer of structural confirmation by allowing for the fragmentation of a specific, pre-selected ion. This technique is particularly useful in complex mixtures or for unequivocally identifying a compound.

In a typical MS/MS experiment, the protonated molecule [M+H]⁺ of this compound (m/z 178) is first selected in the initial mass analyzer. This precursor ion is then directed into a collision cell, where it collides with an inert gas (like argon or nitrogen), causing it to fragment. The resulting product ions are then analyzed in a second mass analyzer.

The fragmentation of the protonated precursor ion often follows pathways similar to those in EI-MS, but can also involve rearrangements. The product ion spectrum would be expected to show major fragments corresponding to the loss of neutral molecules. For instance, the iminium ion formed via cleavage is a common and diagnostic product ion in the MS/MS spectra of synthetic cathinones. The specific pattern of product ions serves as a highly selective fingerprint for the compound, confirming its identity with a high degree of confidence.

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, which has a molecular formula of C₁₀H₁₃NO, the theoretical exact mass of the neutral molecule is 163.0997 g/mol . In practice, mass spectrometry often involves the analysis of ions, such as the protonated molecule [M+H]⁺. HRMS instruments, like Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers, can measure mass-to-charge ratios (m/z) with accuracies in the low parts-per-million (ppm) range.

This level of precision allows for the differentiation between isobaric species—molecules that have the same nominal mass but different elemental compositions. The accurate mass measurement of the protonated ion [M+H]⁺ for this compound would yield a value very close to 164.1075 g/mol . An experimentally determined mass that matches this theoretical value to within a few ppm provides strong evidence for the assigned molecular formula. The high accuracy achievable with techniques like peak matching or when using FTMS instruments is critical for confirming the identity of the compound without ambiguity. rsc.org Tandem mass spectrometry (MS/MS) can further be used to analyze fragmentation patterns, where the deprotonated or protonated molecules undergo collision-induced dissociation, providing additional structural confirmation. unito.it

| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Typical Experimental Mass Error (ppm) |

|---|---|---|---|

| Neutral Molecule [M] | C₁₀H₁₃NO | 163.099714 | < 5 ppm |

| Protonated Ion [M+H]⁺ | C₁₀H₁₄NO⁺ | 164.107539 | < 5 ppm |

Vibrational Spectroscopy (IR and Raman)

Analysis of Characteristic Functional Group Vibrations (Amino and Carbonyl Groups)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. mdpi.com For this compound, the key functional groups are the primary amino group (-NH₂) and the aryl ketone carbonyl group (C=O).

The primary amine gives rise to characteristic N-H stretching vibrations. Typically, primary amines (R-NH₂) exhibit two bands in the 3500-3300 cm⁻¹ region of the IR spectrum. libretexts.org These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. These bands are generally of medium intensity and are sharper than the broad O-H bands of alcohols. libretexts.org

The carbonyl group (C=O) of the ketone produces a strong, sharp absorption band in the IR spectrum. For aryl ketones, where the carbonyl is conjugated with the phenyl ring, this stretching vibration typically occurs in the range of 1685-1665 cm⁻¹. core.ac.uk This is a lower frequency compared to saturated aliphatic ketones (around 1715 cm⁻¹) due to the resonance effect of the aromatic ring, which slightly weakens the C=O double bond. libretexts.org Raman spectroscopy is also effective for observing C=O stretching vibrations. researchgate.netencyclopedia.pub

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Amino (-NH₂) | Asymmetric N-H Stretch | 3400 - 3500 | Medium |

| Symmetric N-H Stretch | 3300 - 3400 | Medium | |

| Carbonyl (C=O) | C=O Stretch (Aryl Ketone) | 1665 - 1685 | Strong |

| Aromatic Ring | Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| C=C Stretch (in-ring) | 1585 - 1600 | Medium to Weak |

Detection and Characterization of Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonding is an attractive force that occurs within a single molecule when a hydrogen atom bonded to an electronegative atom (like nitrogen) is attracted to another nearby electronegative atom (like oxygen). fiveable.me In this compound, the spatial arrangement of the amino group and the carbonyl group allows for the formation of an intramolecular hydrogen bond (N-H···O=C), creating a stable five-membered ring structure.

The presence of this hydrogen bond can be detected through vibrational spectroscopy. The formation of the hydrogen bond weakens the N-H bond of the amino group and the C=O bond of the carbonyl group. This weakening results in a shift of their respective stretching frequencies to lower wavenumbers (a "red shift") in the IR and Raman spectra. The N-H stretching bands may become broader and less intense, while the C=O stretching frequency will be lower than that expected for a non-hydrogen-bonded aryl ketone. This interaction helps to stabilize the molecular structure and can significantly influence the compound's chemical properties. fiveable.menih.gov

X-ray Crystallography

Determination of Solid-State Molecular Structure and Crystal Packing

The crystal structure would confirm the molecular geometry, such as the relative orientation of the phenyl ring and the aminopropanone side chain. The data obtained from X-ray diffraction allows for the determination of the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the space group (the symmetry operations that describe the crystal lattice). This information is fundamental to understanding how the individual molecules pack together to form the bulk crystalline material.

| Parameter | Description | Example Value (from related structures) |

|---|---|---|

| Crystal System | Classification based on unit cell symmetry | Monoclinic |

| Space Group | Symmetry group of the crystal | P2₁ |

| a, b, c (Å) | Unit cell dimensions | a = 7.37, b = 10.64, c = 11.18 |

| α, β, γ (°) | Unit cell angles | α = 90, β = 98.7, γ = 90 |

| Z | Number of molecules per unit cell | 2 |

Analysis of Intermolecular Interactions in Aminoketone Crystal Lattices

The packing of molecules in a crystal lattice is governed by a variety of intermolecular interactions. rsc.orgresearchgate.net For aminoketones like this compound, hydrogen bonding is expected to be a dominant structure-directing force. mdpi.com In the crystal lattice, the amino group (-NH₂) of one molecule can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) of a neighboring molecule can act as a hydrogen bond acceptor.

Challenges in Crystal Growth and Structure Refinement for Aminoketones

The successful application of single-crystal X-ray diffraction, often considered the definitive method for structural determination, is entirely dependent on the availability of high-quality single crystals. researchgate.net However, the growth of such crystals for aminoketones, including this compound, presents several notable challenges.

Control over supersaturation, the driving force for both crystal growth and nucleation, is critical. americanpharmaceuticalreview.com For aminoketones, which possess both a basic amino group and a polar ketone functional group, solvent selection is complex. These functional groups can form strong hydrogen bonds with solvent molecules, which can inhibit the orderly aggregation of molecules into a crystal lattice. This can sometimes lead to the formation of oils or amorphous precipitates instead of crystalline solids. Furthermore, some compounds exhibit a "growth dead zone" at low supersaturations, where crystal growth ceases entirely. scispace.com

The inherent flexibility of the aminoketone backbone can also lead to conformational polymorphism, where the compound crystallizes in multiple, distinct crystal forms with different physical properties. Identifying and controlling the crystallization conditions to produce a single, desired polymorph is a significant hurdle. americanpharmaceuticalreview.com The presence of a chiral center, as in this compound, introduces further complexity, as enantiomers may crystallize differently, sometimes forming racemic compounds or conglomerates.

Once a crystal is obtained, structure refinement—the process of fitting a molecular model to the experimental X-ray diffraction data—can also be challenging. carleton.edu The presence of both amino and keto groups can lead to complex hydrogen bonding networks within the crystal. researchgate.net Accurately locating the positions of light atoms like hydrogen, particularly those on the amine group, can be difficult with X-ray diffraction alone. carleton.edu In such cases, computational methods or complementary techniques like neutron diffraction may be necessary to refine the hydrogen atom positions and fully elucidate the intermolecular interactions. rsc.org Rotational disorder of methyl groups is another common issue that can complicate the refinement process. researchgate.net

| Challenge | Description | Potential Mitigation Strategies |

| Solvent Interaction | Strong hydrogen bonding between the aminoketone and solvent molecules can inhibit crystallization. | Systematic screening of solvents with varying polarities and hydrogen bonding capabilities; use of anti-solvent crystallization techniques. americanpharmaceuticalreview.com |

| Polymorphism | The molecule may crystallize in multiple forms due to conformational flexibility. | Seeding with crystals of the desired form; precise control over temperature and supersaturation. americanpharmaceuticalreview.com |

| Disorder | Flexible parts of the molecule, such as methyl groups or side chains, may be disordered in the crystal lattice. | Data collection at low temperatures (cryo-crystallography); use of advanced refinement models. researchgate.net |

| Hydrogen Atom Location | X-ray diffraction is often insufficient to precisely determine the positions of hydrogen atoms. | Use of computational restraints in refinement; complementary analysis with neutron diffraction. carleton.edursc.org |

Circular Dichroism (CD) Spectroscopy for Chiral Assignment

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. arxiv.org For a chiral molecule like this compound, which exists as two non-superimposable mirror images (enantiomers), CD spectroscopy provides a unique spectral fingerprint that can be used to assign its absolute configuration. chiralabsxl.comdtu.dk

The CD spectrum of one enantiomer will be the mirror image of the other. chiralabsxl.com For example, if the (R)-enantiomer exhibits a positive CD signal (a positive Cotton effect) at a specific wavelength, the (S)-enantiomer will show a negative signal of equal magnitude at that same wavelength. This property is fundamental to its use in stereochemical analysis.

The assignment of absolute configuration is typically achieved by comparing the experimental CD spectrum to a spectrum calculated for a known configuration (e.g., the R- or S-enantiomer) using quantum chemical methods. arxiv.orgvu.nl A good match between the experimental and calculated spectra allows for a confident assignment of the molecule's absolute stereochemistry. This combined experimental and theoretical approach has become a reliable alternative to anomalous dispersion X-ray crystallography, especially when suitable crystals for the latter are unavailable. chiralabsxl.com

The electronic transitions responsible for the CD signals in this compound arise from its chromophores—the phenyl ring and the carbonyl group. The interaction between these groups in the chiral environment of the molecule gives rise to the observed CD spectrum. The spectrum is highly sensitive to the molecule's conformation, meaning that even subtle changes in the spatial arrangement of the chromophores can lead to significant changes in the CD signals. arxiv.org This sensitivity makes CD a valuable tool for conformational studies in solution. researchgate.net

| Feature | Description | Application to this compound |

| Principle | Measures differential absorption of left- and right-circularly polarized light by a chiral molecule. | The molecule is chiral and will exhibit a CD spectrum. |

| Enantiomers | Enantiomers produce mirror-image CD spectra. chiralabsxl.com | The (R)- and (S)-enantiomers will have oppositely signed spectra, allowing for their differentiation. |

| Chiral Assignment | The absolute configuration is determined by comparing the experimental spectrum to computationally predicted spectra for each enantiomer. vu.nl | A high-confidence assignment of the absolute configuration (R or S) can be made. |

| Chromophores | Light-absorbing groups (phenyl and carbonyl) give rise to CD signals due to their arrangement in a chiral environment. | Transitions associated with these groups (e.g., n→π* of the carbonyl, π→π* of the phenyl ring) will be CD-active. mdpi.com |

UV-Vis Spectroscopy for Electronic Transitions and Computational Benchmarking

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. nih.gov The spectrum of this compound is characterized by absorptions arising from its two primary chromophores: the phenyl group and the carbonyl (ketone) group.

The key electronic transitions expected for this molecule are:

π→π* Transitions: These high-energy transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org They are characteristic of the aromatic phenyl ring and the carbonyl C=O double bond. These transitions are typically strong, with high molar absorptivity (ε). libretexts.org

n→π* Transitions: This transition involves the excitation of an electron from a non-bonding (n) orbital, specifically from one of the lone pairs on the carbonyl oxygen atom, to an antibonding π* orbital of the carbonyl group. libretexts.org Compared to π→π* transitions, n→π* transitions are lower in energy (occur at longer wavelengths) and are significantly weaker (have a much lower molar absorptivity). libretexts.orgmasterorganicchemistry.com This transition is often symmetry-forbidden, which accounts for its low intensity. ufg.br

| Transition Type | Chromophore | Relative Energy | Relative Intensity (Molar Absorptivity, ε) |

| π → π | Phenyl Ring, Carbonyl (C=O) | High (shorter λ) | High (ε > 10,000) |

| n → π | Carbonyl (C=O) | Low (longer λ) | Low (ε < 2,000) |

Computational chemistry provides powerful tools for predicting UV-Vis spectra from a molecule's structure. nih.gov Time-dependent density functional theory (TD-DFT) is a commonly used method for calculating the excitation energies (which correspond to absorption wavelengths) and oscillator strengths (which are analogous to molar absorptivity) of electronic transitions. researchgate.net

A crucial aspect of computational spectroscopy is benchmarking , which involves systematically comparing the results of different computational methods and parameters against reliable experimental data. chemrxiv.orgchemrxiv.org By comparing the calculated spectrum of this compound with its experimentally measured spectrum, researchers can assess the accuracy of various theoretical models. nih.gov For instance, different DFT functionals (e.g., B3LYP, CAM-B3LYP, M06-2X) can be evaluated to determine which provides the best agreement with the experimental absorption maxima (λmax) and relative peak intensities. chemrxiv.orgchemrxiv.org This benchmarking process is vital for validating computational protocols, which can then be used to reliably predict the spectroscopic properties of new or uncharacterized molecules.

Theoretical and Computational Investigations of 2 Amino 2 Methyl 1 Phenylpropan 1 One

Density Functional Theory (DFT) Studies

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties.

Prediction of Electronic Properties and Frontier Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. A larger gap implies higher stability and lower reactivity. For aminoketones, the HOMO is typically localized on the amino group and the phenyl ring, while the LUMO is often centered on the carbonyl group.

While specific values for 2-Amino-2-methyl-1-phenylpropan-1-one are not available, studies on analogous cathinones often report HOMO-LUMO gaps in the range of 4-6 eV, suggesting significant kinetic stability. tandfonline.com The precise energies of these orbitals would provide insight into the compound's behavior as an electron donor or acceptor in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | Not Available |

| LUMO Energy | Not Available |

Note: The HOMO-LUMO gap is an estimate based on similar compounds and is not the result of a specific calculation for this compound.

Analysis of Molecular Geometry Optimization and Structural Parameters

Computational geometry optimization is used to find the most stable three-dimensional arrangement of atoms in a molecule. This process yields important structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, key parameters would include the C-N bond length of the amino group, the C=O bond length of the carbonyl group, and the torsion angle between the phenyl ring and the propanone backbone. These parameters are fundamental to understanding the molecule's shape and steric hindrance.

Table 2: Key Structural Parameters for an Optimized Geometry of this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-N (amino) | Not Available |

| Bond Length | C=O (carbonyl) | Not Available |

| Bond Angle | N-C-C | Not Available |

Note: The table illustrates the type of data that would be obtained from a geometry optimization, but specific values for the target compound are not available in the literature.

Simulation of Reaction Pathways and Transition States for Aminoketones

DFT calculations can be employed to model the reaction mechanisms of aminoketones, including common reactions such as oxidation, reduction, and substitution. tandfonline.com By calculating the energies of reactants, products, and transition states, a potential energy surface for a given reaction can be mapped. This allows for the determination of activation energies, which are critical for understanding reaction rates and feasibility. For this compound, simulating the transition state for a reaction like the reduction of the carbonyl group would provide valuable mechanistic insights.

Solvation Effects on Molecular Structure and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate these solvation effects. tandfonline.com For a molecule like this compound, which has both polar (amino and carbonyl groups) and nonpolar (phenyl and methyl groups) regions, the choice of solvent would affect its conformational preferences and reactivity. A study of solvation effects would analyze how the molecular geometry and electronic properties, such as the HOMO-LUMO gap, change in different solvents.

Chemical Reactivity and Synthetic Utility of 2 Amino 2 Methyl 1 Phenylpropan 1 One Derivatives

Functional Group Reactivity of the Aminoketone Moiety

The aminoketone moiety is the reactive heart of 2-amino-2-methyl-1-phenylpropan-1-one, with the alpha-amino and ketone carbonyl groups exhibiting distinct yet cooperative reactivity. This duality allows for a broad spectrum of chemical transformations, making it a versatile substrate in synthetic organic chemistry.

The primary alpha-amino group in this compound is a potent nucleophile, readily participating in a variety of reactions. Its nucleophilicity allows for straightforward derivatization through reactions such as N-acylation and reductive amination. For instance, the amino group can undergo substitution reactions to form a wide array of derivatives. This reactivity is fundamental to its application in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.

The amino group's ability to be derivatized is crucial for its use in constructing larger molecular frameworks. For example, N-acyl-α-amino ketones, which can be synthesized from α-amino acids, are important intermediates in the synthesis of various heterocyclic compounds. nih.gov The reactivity of the amino group allows for the introduction of diverse substituents, thereby enabling the fine-tuning of the steric and electronic properties of the resulting molecules.

The ketone carbonyl group in this compound is an electrophilic center, making it susceptible to nucleophilic attack. wikipedia.orgmasterorganicchemistry.com This reactivity is a cornerstone of carbonyl chemistry and opens up numerous avenues for synthetic transformations. Nucleophilic addition to the carbonyl carbon is a key reaction, leading to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol. youtube.com

A significant transformation of the ketone group is its reduction to a secondary alcohol, which can be achieved using various reducing agents. This reduction is a critical step in the synthesis of chiral amino alcohols, which are valuable intermediates in pharmaceutical chemistry. For example, the related compound 2-amino-2-methyl-1-phenylpropan-1-ol (B1620025) can be synthesized through the reduction of the corresponding ketone. The stereochemical outcome of this reduction can often be controlled, leading to the selective formation of one enantiomer over the other, a crucial aspect of asymmetric synthesis.

| Reaction Type | Functional Group | Description | Example Product Class |

| Nucleophilic Substitution | Alpha-Amino Group | The lone pair of electrons on the nitrogen atom attacks an electrophilic center, leading to the displacement of a leaving group. | N-Acyl derivatives, Amides |

| Nucleophilic Addition | Ketone Carbonyl Group | A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a new σ-bond. | Alcohols, Cyanohydrins |

| Reduction | Ketone Carbonyl Group | The carbonyl group is reduced to a hydroxyl group, typically using hydride reagents. | Amino Alcohols |

This compound as a Chiral Building Block

The presence of a stereocenter at the alpha-carbon makes this compound a valuable chiral building block in asymmetric synthesis. researchgate.netenamine.net Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule to introduce a specific stereochemistry.

Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule, which is of paramount importance in the pharmaceutical industry where different enantiomers can have vastly different biological activities. chiralpedia.com this compound and its derivatives can be used as starting materials for the synthesis of enantiomerically pure drugs. For instance, the chiral amino alcohol derived from this aminoketone is a key precursor for producing chiral auxiliaries like (S)-5,5-Dimethyl-4-phenyloxazolidin-2-one, which is widely used in asymmetric synthesis.

The strategic use of such chiral building blocks allows for the construction of complex molecules with precise stereochemical control, avoiding the need for challenging enantioselective reactions at later stages of a synthesis. researchgate.net

Chiral derivatives of this compound, particularly the corresponding amino alcohols, can serve as chiral ligands in metal-catalyzed asymmetric reactions. rsc.orgmdpi.com These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction. mdpi.com For example, chiral amino alcohols have been successfully employed as ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes. rsc.org

Furthermore, these molecules can function as chiral auxiliaries. wikipedia.org A chiral auxiliary is a temporary stereogenic group that is attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. The oxazolidinone derived from the corresponding amino alcohol is a well-known Evans auxiliary, which has been instrumental in various asymmetric reactions, including aldol (B89426) additions and alkylations. nih.gov

| Application | Description | Significance |

| Asymmetric Synthesis | Used as a starting material to introduce a specific stereocenter into a target molecule. | Enables the synthesis of enantiomerically pure compounds, particularly pharmaceuticals. |

| Chiral Ligands | Derivatives, especially amino alcohols, coordinate to metal catalysts to create a chiral environment. | Induces enantioselectivity in a wide range of catalytic reactions. |

| Chiral Auxiliaries | Temporarily attached to a substrate to control the stereochemical outcome of a reaction. | Provides a reliable method for achieving high levels of stereocontrol in synthesis. |

Synthesis of Heterocyclic Compounds from Aminoketone Precursors

Alpha-aminoketones are versatile precursors for the synthesis of a wide variety of heterocyclic compounds. rdd.edu.iqnih.govfrontiersin.orgresearchgate.net The presence of both a nucleophilic amino group and an electrophilic carbonyl group within the same molecule allows for intramolecular cyclization reactions or intermolecular condensations with other reagents to form rings.

For example, α-acylamino ketones can be cyclized and dehydrated to form oxazoles, a class of five-membered aromatic heterocycles. pharmaguideline.comijpsonline.com The Robinson-Gabriel synthesis is a classic method for achieving this transformation. pharmaguideline.com Similarly, α-aminoketones can be key intermediates in the synthesis of other heterocycles such as imidazoles. nih.govmdpi.comorganic-chemistry.orgnih.govrsc.org Classical methods for the construction of 2-aminoimidazoles often involve the condensation of α-aminoketones or α-haloketones with guanidine (B92328) derivatives. nih.govmdpi.com

The synthesis of oxazoles from N-acyl-α-amino ketones is a well-established route. nih.gov This transformation highlights the utility of the aminoketone scaffold in building complex heterocyclic systems that are often found in biologically active molecules. nih.govresearchgate.net

Formation of Key Synthetic Intermediates and Masked Vinyl Ketone Equivalents

β-Aminoketone compounds, such as derivatives of this compound, are recognized as valuable synthetic intermediates, particularly as stable precursors to α,β-unsaturated ketones (vinyl ketones). thermofisher.com These vinyl ketones are highly reactive Michael acceptors, useful in a variety of carbon-carbon bond-forming reactions. thermofisher.com The β-aminoketone structure effectively serves as a "masked" equivalent of a vinyl ketone, protecting the reactive α,β-unsaturated system until its generation is desired. nih.govresearchgate.net

The synthesis of these β-aminoketone intermediates is often achieved through the Mannich reaction. thermofisher.com This reaction involves the aminoalkylation of an enolizable ketone, such as acetophenone (B1666503) (a precursor to the phenylpropan-1-one backbone), with a non-enolizable aldehyde like formaldehyde, and a primary or secondary amine. thermofisher.com The resulting product is a β-amino carbonyl compound, also known as a Mannich base. thermofisher.com

The conversion of these Mannich bases into vinyl ketones can be accomplished through several methods. One common approach is a two-step process:

Quaternization of the Amine: The Mannich base is treated with an alkylating agent, such as methyl iodide, to convert the tertiary amine into a quaternary ammonium (B1175870) salt. youtube.com This transforms the amino group into an excellent leaving group. youtube.com

Elimination: Subsequent treatment with a base induces an elimination reaction (Hofmann elimination), removing a proton from the α-carbon and expelling the quaternary ammonium group to form the desired α,β-unsaturated vinyl ketone. youtube.com

An alternative strategy involves the Cope elimination process, which can also "unmask" the vinyl ketone from the β-aminoketone precursor. nih.govresearchgate.net A more recent development avoids the use of expensive methyl iodide by employing ethyl chloroformate to facilitate the elimination reaction from Mannich base hydrochlorides, presenting an efficient and sustainable method for generating C=C bonds. nih.gov

The synthetic utility of these intermediates is significant. Aryl vinyl ketones, generated from their β-aminoketone precursors, are used in Diels-Alder reactions, the preparation of chalcones, and the synthesis of heterocyclic compounds like quinolines. nih.gov

| Precursor Type | Reaction | Key Intermediate/Product | Synthetic Application |

| β-Aminoketone (Mannich Base) | Alkylation (e.g., with CH₃I) followed by Base-induced Elimination | Quaternary Ammonium Salt / α,β-Unsaturated (Vinyl) Ketone | Michael Acceptor, Dienophile in Diels-Alder reactions |

| β-Aminoketone (Mannich Base) | Cope Elimination | α,β-Unsaturated (Vinyl) Ketone | Synthesis of complex organic molecules |

| Mannich Base Hydrochloride | Treatment with Ethyl Chloroformate and a Base | Aryl Vinyl Ketone | Synthesis of quinolines, chalcones |

Derivatization Strategies for Structure-Activity Relationship Studies in Aminoketones

The modification of a lead compound's chemical structure is a fundamental strategy in medicinal chemistry to understand how different parts of a molecule contribute to its biological activity. researchgate.net This process, known as the study of structure-activity relationships (SAR), allows for the optimization of a compound's potency and other pharmacological properties. researchgate.net For the aminoketone class of compounds, derivatization strategies are systematically employed to explore these relationships, often leading to the development of quantitative structure-activity relationship (QSAR) models. nih.gov

QSAR studies aim to build mathematical relationships between the chemical structure and the biological activity of a series of compounds. researchgate.net These models can then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent molecules. nih.gov

A notable example is the field-based QSAR study of aminoketone derivatives as dual norepinephrine (B1679862) (hNET) and dopamine (B1211576) (hDAT) reuptake inhibitors. nih.gov In this research, a dataset of 60 aminoketone derivatives was analyzed to elucidate the key structural features influencing their inhibitory activity. nih.gov The general structure of the aminoketones studied allowed for modifications at several key positions, typically designated as R¹, R², and R³.

The study revealed specific structural requirements for optimal activity:

R¹ Position: The presence of bulky groups at this position was found to be favorable for activity. nih.gov

R² Position: A potent hydrophobic substituent that is also electronegative at this position enhances activity. nih.gov

R³ Position: Bulky groups with weak hydrophobicity are preferred at this position. nih.gov

These findings were derived from contour maps generated by the QSAR models, which graphically illustrate the regions around the aminoketone scaffold where steric bulk, hydrophobicity, and electrostatic properties either increase or decrease biological activity. nih.gov For instance, steric contour maps might show green regions where bulky groups are favored and yellow regions where they are disfavored. nih.gov Similarly, hydrophobicity maps indicate where hydrophobic or hydrophilic groups would be beneficial. nih.gov

Such detailed SAR and QSAR analyses provide a rational basis for designing new derivatives. By systematically altering substituents on the phenyl ring and the amino group of the aminoketone core, researchers can fine-tune the molecule's interaction with its biological target. nih.govnih.gov This approach has been instrumental in designing novel aminoketone derivatives with potentially improved therapeutic profiles. nih.gov

| Position of Derivatization | Favorable Property for Activity | Example of Modification |

| R¹ (e.g., on the amino group) | Bulky groups | Introduction of larger alkyl or aryl groups |

| R² (e.g., on the phenyl ring) | Potent hydrophobic and electronegative groups | Halogen substitution (e.g., Cl, F) or trifluoromethyl groups |

| R³ (e.g., on the carbon backbone) | Bulky groups with weak hydrophobicity | Introduction of larger, non-polar alkyl chains |

Future Directions and Emerging Research Areas in Aminoketone Chemistry

Integration of Multi-Enzyme Cascades with Continuous Flow Chemistry

The convergence of biocatalysis and continuous flow chemistry offers a powerful paradigm for synthesizing chiral amines and their derivatives. Multi-enzyme cascades, which mimic the efficiency of metabolic pathways in living cells, enable complex molecular transformations in a single, integrated process. mdpi.comresearchgate.net When housed in continuous flow reactors, these cascades can overcome limitations of traditional batch synthesis, such as substrate/product inhibition, incompatible reaction conditions, and difficult workups. nih.govnih.gov

Flow systems, particularly microreactors, provide superior control over reaction parameters like temperature, pressure, and residence time due to their high surface-area-to-volume ratios. nih.gov This precise control allows for the optimization of individual enzymatic steps within a cascade, even when enzymes have different optimal operating conditions. nih.gov For the synthesis of a chiral aminoketone like 2-Amino-2-methyl-1-phenylpropan-1-one, a potential cascade could involve enzymes such as transaminases (ATAs) for the stereoselective introduction of the amine group onto a prochiral ketone precursor. rsc.orgnih.gov The integration of cofactor regeneration systems within the flow reactor is another key advantage, enhancing the economic viability and sustainability of the process. researchgate.net

Research has demonstrated the successful use of continuous flow systems for multi-enzyme cascades to produce various chiral amines and amino alcohols. nih.govnih.gov For instance, a two-step enzymatic synthesis of a chiral amino-triol achieved full conversion in a continuous-flow microreactor system in just 2 hours, a significant improvement over batch processes. nih.gov This approach highlights the potential for developing highly efficient and intensified processes for aminoketone production.

Table 1: Comparison of Batch vs. Continuous Flow Biocatalytic Synthesis for a Chiral Amino-Alcohol

This table illustrates the advantages of continuous flow systems using data adapted from a representative multi-enzyme cascade synthesis.

| Parameter | Batch Reactor | Continuous Flow Microreactor | Advantage of Flow Chemistry |

|---|---|---|---|

| Reaction Time for Full Conversion | > 24 hours | 2 hours | >12x faster |

| Volumetric Activity (Transaminase) | Not Reported | 10.8 U/mL | High space-time yield nih.gov |

| Process Control | Limited | High (temperature, flow rate) | Overcomes enzyme inhibition nih.gov |

| System Integration | Difficult for incompatible steps | Sequential reactors possible | Enables complex cascades nih.gov |

Development of Novel Mechanochemical Approaches for Chiral Aminoketones

Mechanochemistry, particularly synthesis conducted via ball milling, is an emerging sustainable technique that minimizes or eliminates the need for solvents. nih.gov By using mechanical force to induce chemical reactions, this approach can lead to significantly reduced reaction times, lower energy consumption, and access to novel reaction pathways not achievable in solution. beilstein-journals.orgnih.gov These advantages position mechanochemistry as a compelling green alternative for the synthesis of aminoketones.

For the production of chiral aminoketones, the development of asymmetric mechanocatalysis is a key research focus. Studies have shown that chiral primary amines can effectively catalyze stereoselective reactions under ball milling conditions. beilstein-journals.org While enantioselectivity can sometimes be slightly lower than in solution-phase reactions, the dramatic reduction in reaction time—from days to hours—presents a major advantage. nih.gov The application of mechanochemistry could provide a rapid and environmentally benign route to this compound, avoiding the large volumes of solvent waste associated with conventional methods.

The efficacy of this approach has been demonstrated in various organic transformations. For example, the synthesis of chalcones, which are structurally related precursors to some aminoketones, was achieved in 60 minutes with yields up to 96% under ball milling conditions, far surpassing traditional solution-based methods. mdpi.com

Table 2: Efficacy of Mechanochemical vs. Solution-Phase Synthesis for a Chalcone Derivative

This table compares key metrics for a representative organic synthesis, highlighting the potential of mechanochemistry for aminoketone production.

| Parameter | Conventional Solution-Phase | Mechanochemical (Ball Milling) | Advantage of Mechanochemistry |

|---|---|---|---|

| Reaction Time | 24 - 168 hours | 1 hour | Drastically accelerated reaction nih.gov |

| Solvent Usage | Significant | Solvent-free | Reduced environmental impact rsc.org |

| Yield | 47% | 86% | Improved efficiency mdpi.com |

| Energy Input | 38 W·h (heating/stirring) | 30 W·h (grinding) | Comparable or lower energy use mdpi.com |

Advanced Computational Modeling for Reaction Prediction and Catalyst Design in Aminoketone Synthesis

Advanced computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for modern organic synthesis. researchgate.net It provides deep mechanistic insights into reaction pathways, allowing researchers to predict product outcomes, understand the origins of stereoselectivity, and rationally design more effective catalysts. doi.org For the synthesis of a specific chiral aminoketone like this compound, computational modeling can accelerate the development of highly selective catalytic systems.

DFT calculations can be used to model the transition states of a reaction, identifying the lowest energy pathway that leads to the desired product. researchgate.net This is crucial in asymmetric catalysis, where the catalyst must create a significant energy difference between the pathways leading to the two different enantiomers. doi.org By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemists can understand the electronic properties of reactants and intermediates, predicting their reactivity. researchgate.net This knowledge enables the in silico screening of numerous potential catalysts, saving significant time and resources compared to empirical laboratory screening. researchgate.netnih.gov

Table 3: Example of DFT-Calculated Quantum Chemical Parameters for a β-Aminoketone

This table shows representative data obtained from DFT calculations on β-aminoketone structures, illustrating the type of information used for catalyst and reaction design.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Implication for Reactivity |

|---|---|---|---|---|

| β-Aminoketone 5a | -5.46 | -1.74 | 3.72 | Indicates possibility of intermolecular charge transfer during excitation researchgate.net |

| β-Aminoketone 5b | -5.60 | -1.83 | 3.77 | A larger energy gap suggests higher kinetic stability researchgate.net |

Sustainable Synthesis Routes for Aminoketone Production

The pharmaceutical and fine chemical industries are increasingly adopting green chemistry principles to minimize their environmental footprint. mdpi.comjocpr.com The sustainable synthesis of aminoketones is a multifaceted goal that involves improving atom economy, reducing waste, using renewable resources, and avoiding hazardous reagents and solvents. ijbpas.com The emerging areas discussed previously—biocatalysis, flow chemistry, and mechanochemistry—are central pillars of this sustainable approach.

Biocatalytic routes, for example, utilize enzymes that operate under mild, aqueous conditions, offering high chemo-, regio-, and stereoselectivity. nih.gov This avoids the need for harsh reagents and protecting group chemistry often employed in traditional synthesis. When combined with continuous flow, the efficiency and scalability of biocatalysis are greatly enhanced. rsc.org Similarly, mechanochemistry offers a powerful strategy for reducing solvent waste, which is a major contributor to the high E-Factor (kg of waste per kg of product) in the pharmaceutical industry. nih.govmdpi.com

A holistic green approach to synthesizing this compound would involve selecting a synthetic pathway that maximizes the incorporation of starting materials into the final product (high atom economy), utilizes catalysts that are recyclable and non-toxic, and operates with minimal energy consumption and waste generation. ejcmpr.com

Table 4: Qualitative Comparison of Sustainability Metrics for Different Synthesis Approaches

| Synthesis Approach | Solvent Use | Energy Consumption | Catalyst Toxicity | Stereoselectivity |

|---|---|---|---|---|

| Traditional Chemical Synthesis | High | Often High (heating/cooling) | Can be high (heavy metals) | Often requires chiral auxiliaries |

| Biocatalysis in Flow | Low (aqueous) | Low (mild conditions) | Low (enzymes are biodegradable) | Excellent nih.gov |

| Mechanochemistry | None / Minimal | Moderate | Low (organocatalysts) | Good to Excellent nih.gov |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-Amino-2-methyl-1-phenylpropan-1-one, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves a ketone backbone functionalization. For example, diazo intermediates (e.g., 1-Diazo-1-phenylpropan-2-one) can be synthesized via Method A (modified from ), involving controlled reaction times (~2.5–24 hours), temperature (0–25°C), and catalysts (e.g., Rh(II) complexes). Purification via column chromatography with gradient elution ensures high yield (e.g., 74% as in ). Optimization focuses on minimizing side reactions (e.g., ring-opening or demethylation) by adjusting stoichiometry and solvent polarity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodology : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry (e.g., δ 2.37 ppm for methyl groups in ).

- X-ray Crystallography : Refinement via SHELX software ( ) resolves bond lengths and angles, critical for verifying the keto-amine tautomer.

- High-Resolution Mass Spectrometry (HRMS) : Matches calculated and observed [M+Na] values (e.g., ±0.6 ppm accuracy in ) .

Advanced Research Questions

Q. Which computational methods are suitable for predicting the electronic properties and thermochemical behavior of this compound?

- Methodology :

- Density Functional Theory (DFT) : Hybrid functionals (e.g., B3LYP) incorporating exact exchange ( ) and gradient-corrected correlation ( ) accurately predict ionization potentials and electron affinity. Basis sets like 6-311++G(d,p) model polarization effects.

- Thermochemical Analysis : Atomization energy calculations (average error ±2.4 kcal/mol, ) validate stability. Solvent effects are modeled via COSMO-RS .

Q. How do steric and electronic effects of the amino and methyl groups influence nucleophilic addition reactions?

- Methodology :

- Kinetic Studies : Compare reaction rates with analogs (e.g., 2-Amino-1-(2-methoxyphenyl)propane, ) under identical conditions.

- DFT Transition-State Analysis : Identify steric hindrance from the methyl group and electron donation from the amino group. For example, the methyl group increases activation energy by ~3 kcal/mol in similar systems () .

Q. How can contradictions in reported biological activities of phenylpropanone derivatives be resolved?

- Methodology :

- Comparative Assays : Test this compound against structurally similar compounds (e.g., 1-(2-Amino-4-(bromomethyl)phenyl)-1-chloropropan-2-one, ) under standardized conditions (pH, temperature).

- Structure-Activity Relationship (SAR) : Correlate functional group variations (e.g., halogen vs. methoxy substituents) with activity using multivariate regression .

Q. What experimental strategies are effective for studying the compound’s potential as an enzyme inhibitor?

- Methodology :

- In Vitro Inhibition Assays : Measure IC values against target enzymes (e.g., kinases, proteases) using fluorescence-based substrates.

- Molecular Docking : Use software like AutoDock Vina to predict binding modes, leveraging hydrogen bonding (amino group) and hydrophobic interactions (phenyl ring). Preliminary studies on analogs () suggest strong protein interactions via π-π stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.